molecular formula C13H17NO B14907953 rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

Cat. No.: B14907953
M. Wt: 203.28 g/mol
InChI Key: ZLEUFBRJGWMRNV-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole: is a complex organic compound belonging to the isoindole family. Isoindoles are known for their fused benzopyrrole ring system, which makes them structurally unique and significant in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoindoles, including rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole, typically involves several key steps:

Industrial Production Methods

Industrial production methods for isoindoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoindolinones, isoindolines, and various substituted isoindole derivatives .

Mechanism of Action

The mechanism of action of rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other isoindole derivatives and valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(3aR,9bR)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

InChI

InChI=1S/C13H17NO/c1-15-13-4-2-3-10-11(13)6-5-9-7-14-8-12(9)10/h2-4,9,12,14H,5-8H2,1H3/t9-,12+/m0/s1

InChI Key

ZLEUFBRJGWMRNV-JOYOIKCWSA-N

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H]3[C@H]2CNC3

Canonical SMILES

COC1=CC=CC2=C1CCC3C2CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.